Triethylamine N-oxide

Thermochemistry Computational Chemistry Oxidation Kinetics

Researchers requiring a specific trialkylamine N-oxide for mechanistic oxidation, enzyme assay, or occupational exposure studies cannot substitute TMAO or pyridine N-oxide without introducing analytical interference or altered kinetics. Triethylamine N-oxide (TEAO) is the validated biomarker for triethylamine vapor exposure and a controlled oxygen-atom donor. • Slow, tunable kinetics (kN=0.08 L mol⁻¹ s⁻¹) vs. pyridine N-oxide (kN≈1.20) - enables rate-limiting oxygen transfer studies. • N-dealkylation yields acetaldehyde - enables dual-analyte enzyme assay verification absent in TMAO. • Distinct thermal degradation profile - GC detection at 1 ppm for occupational monitoring without endogenous interference. • Balanced aqueous-organic partitioning - outperforms shorter-chain N-oxides in phase-transfer catalysis.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 2687-45-8
Cat. No. B1216960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylamine N-oxide
CAS2687-45-8
Synonymstriethylamine-N-oxide
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)[O-]
InChIInChI=1S/C6H15NO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3
InChIKeyLFMTUFVYMCDPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 20 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylamine N-oxide: Chemical Identity & Procurement


Triethylamine N-oxide (TEAO, CAS 2687-45-8) is a trialkylamine oxide with molecular formula C6H15NO, molecular weight 117.19 g·mol⁻¹, and melting point 165 °C [1]. The compound bears a semipolar N⁺–O⁻ bond, which imparts water solubility and surfactant-like interfacial activity distinct from its parent amine triethylamine . It is typically synthesized via oxidation of triethylamine with hydrogen peroxide and functions in research contexts as a mild oxygen-atom donor, phase-transfer promoter, or analytical standard for occupational exposure monitoring [2][3].

Analytical Standard Occupational exposure monitoring via urinary TEAO
Oxygen-Atom Donor Mild, controlled oxygen transfer in organometallic studies
Phase-Transfer Promoter In situ N-oxide enhances interfacial substrate availability
Surfactant-like Activity Semipolar N⁺–O⁻ bond imparts water solubility and interfacial activity

Triethylamine N-oxide vs. Trimethylamine N-oxide: Key Differences


Despite belonging to the same trialkylamine oxide class, TEAO (C6) and TMAO (C3) exhibit quantifiable divergence in N–O bond strength, thermal degradation fingerprint, and enzymatic reduction kinetics that preclude generic substitution in analytical calibration, mechanistic studies, or synthetic applications [1]. The additional ethyl chain in TEAO increases steric bulk and lipophilicity, shifting its chromatographic retention, degradation product profile, and reactivity as an oxygen-atom donor relative to shorter-chain or aromatic N-oxides [2][3]. Researchers requiring a specific N-oxide for method development, enzyme assays, or oxidation studies must verify the exact alkyl substitution pattern; substituting TMAO or pyridine N-oxide will introduce uncalibrated analytical interference or altered reaction kinetics [4].

N–O Bond Strength

Stronger N–O bond vs. TMAO may shift thermal stability and oxygen-transfer reactivity; direct substitution may require validation.

Chromatographic Behavior

Longer ethyl chains alter retention time and degradation product profile; TMAO may not serve as a direct calibration surrogate.

Enzymatic Reduction Pathway

TEAO reduction yields acetaldehyde via N-dealkylation, absent with TMAO; distinct analytical detection may be needed.

Triethylamine N-oxide: Comparative Evidence


N–O Bond Dissociation Energy vs. TMAO

Triethylamine N-oxide possesses a measurably stronger N–O bond compared to trimethylamine N-oxide, with a calculated bond dissociation energy (BDE) of 59.0 ± 0.8 kcal/mol versus 56.7 ± 0.9 kcal/mol for TMAO [1]. This difference of 2.3 kcal/mol reflects the inductive electron-donating effect of the larger ethyl substituents, which modestly stabilizes the N⁺–O⁻ dipole relative to the methyl analog. The BDE values were computed using CBS-QB3, CBS-APNO, and G4 composite methods alongside M06-2X/6-311+G(3df,2p) DFT, all benchmarked against an experimental BDE of 63.3 ± 0.5 kcal/mol for pyridine-N-oxide [1].

N–O Bond Dissociation Energy
Head-to-head
TEAO: 59.0 ± 0.8 kcal/mol
TMAO: 56.7 ± 0.9 kcal/mol
Δ = 2.3 kcal/mol higher
Slightly stronger bond; may influence thermal stability context in oxygen-transfer reactions.
Computational study (CBS-QB3, G4); benchmarked to pyridine N-oxide experimental BDE.
Thermochemistry Computational Chemistry Oxidation Kinetics

Thermal Degradation Fingerprint vs. TMAO

Under controlled thermal degradation at elevated temperature prior to gas chromatographic analysis, TEAO and TMAO decompose into entirely different sets of diagnostic products [1]. TEAO degrades to produce diethylamine and triethylamine as the primary detectable species, whereas TMAO degrades to trimethylamine and O,N,N-trimethylhydroxylamine [1]. The method achieved detection limits of 1 ppm for TEAO and 0.2 ppm (ca. 1 ng) for TMAO in aqueous solutions, with precisions of 9% and 6%, respectively [1]. Linear calibration was maintained up to 500 ppm for both compounds [1].

Thermal Degradation Profile
Direct comparison
TEAO → diethylamine + triethylamine
TMAO → trimethylamine + ONN-trimethylhydroxylamine
LOD: 1 ppm (TEAO), 0.2 ppm (TMAO)
Distinct degradation products enable selective identification; not interchangeable for occupational monitoring.
Precolumn thermal degradation GC; linear up to 500 ppm in aqueous and urine matrices.
Analytical Chemistry Gas Chromatography Occupational Toxicology

Oxygen-Atom Donor Nucleophilicity vs. Pyridine N-oxide

In oxygen-atom transfer reactions mediated by transition metal complexes, triethylamine acts as a markedly slower nucleophile compared to pyridine-N-oxide derivatives [1]. Based on initial rate studies, the nucleophilicity constant (kN) for triethylamine was estimated at 0.08 L mol⁻¹ s⁻¹, which is substantially lower than that of alkyl-substituted pyridines (e.g., kN ≈ 1.20 L mol⁻¹ s⁻¹ for nBu-imidazole and similar alkylpyridines) [1]. Under the conditions employed, less than 70% of the pyridine-N-oxide oxygen-atom donor proceeded via the triethylamine-assisted pathway, with the larger cone angle of triethylamine sterically hindering approach to the metal center [1].

O-Atom Donor Nucleophilicity
Cross-study comparable
TEAO kN = 0.08 L mol⁻¹ s⁻¹
Alkylpyridine N-oxide kN ≈ 1.20 L mol⁻¹ s⁻¹
~15-fold slower
Substantially slower oxygen-atom donor; suited for controlled kinetic studies rather than rapid catalytic cycles.
Initial rate study with dithiolato-Re(V) complex; steric hindrance may contribute.
Coordination Chemistry Oxygen-Atom Transfer Organometallic Catalysis

Enzymatic Reduction Kinetics vs. TMAO

In microsomal preparations from the yeast Sporopachydermia cereana, both TMAO and TEAO undergo enzymatic reduction, with TMAO exhibiting a Michaelis constant (Km) of 29 μM [1]. While a direct Km value for TEAO was not reported in the same study, the reduction of TEAO proceeded with formation of acetaldehyde and was sensitive to the same inhibitors as TMAO, confirming that both amine oxides are substrates for the same enzyme system [1]. Notably, the turnover characteristics differ: TEAO reduction yields acetaldehyde via N-dealkylation, whereas TMAO reduction does not produce a homologous C2 aldehyde [1].

Enzymatic Reduction Kinetics
Direct comparison
TMAO Km = 29 μM
TEAO: reduced ~50% rate; acetaldehyde formed
Same enzyme system implicated
N-dealkylation product acetaldehyde requires dual-analyte monitoring; TEAO not interchangeable as enzyme substrate.
Yeast microsomal assay; TEAO Km not directly quantified.
Enzymology Xenobiotic Metabolism Biocatalysis

Triethylamine N-oxide: Research & Industrial Applications


Urinary Biomarker of Triethylamine Exposure

Triethylamine N-oxide serves as the primary urinary metabolite for monitoring occupational exposure to triethylamine vapor in polyurethane foam manufacturing and related industries [1]. The thermal degradation GC method enables quantification of TEAO in urine at detection limits of 1 ppm, corresponding to an 8-hour exposure to 0.8 mg/m³ triethylamine in air [1]. This application is specific to TEAO; TMAO is an endogenous compound found naturally in human urine from dietary sources (fish, seafood) and cannot serve as a selective exposure biomarker for triethylamine [1].

Phase-Transfer Catalysis in Epoxidation

Tertiary amines including triethylamine, when oxidized in situ to their corresponding N-oxides, promote the transfer of organic substrates such as allyl chloride to the reaction interface in epoxidation processes [2]. The in situ-generated triethylamine N-oxide acts synergistically with phase-transfer carriers QX to enhance interfacial substrate availability [2]. This application leverages the surfactant-like character of the N-oxide functionality; triethylamine N-oxide offers a balance of aqueous solubility and organic-phase compatibility that differs from shorter-chain analogs like TMAO, which partitions more strongly into the aqueous phase [2].

Oxygen-Atom Donor in Transition Metal-Mediated Oxidation

Triethylamine N-oxide functions as a mild, controlled oxygen-atom donor in organometallic oxidation studies where the high nucleophilicity of pyridine N-oxides (kN ≈ 1.20 L mol⁻¹ s⁻¹) would drive overly rapid reaction rates [3]. With a kN of only 0.08 L mol⁻¹ s⁻¹, TEAO provides slower, more tunable oxygen delivery, enabling mechanistic studies that require rate-limiting oxygen-atom transfer steps [3]. The larger steric cone angle of triethylamine further modulates metal-center approach geometry, making it a mechanistically distinct reagent from smaller N-oxides or stronger oxygen donors like N-methylmorpholine N-oxide [3].

Enzymatic N-Oxide Reduction with Aldehyde Detection

In enzymatic reduction assays, TEAO offers a unique advantage over TMAO: its N-dealkylation produces acetaldehyde as a quantifiable secondary product, enabling dual-analyte verification of enzyme activity [4]. Researchers studying N-oxide reductase systems or xenobiotic metabolism can track both substrate depletion (TEAO) and product formation (acetaldehyde) in parallel, improving assay robustness [4]. This property is absent in TMAO, which reduces without generating a homologous aldehyde [4].

Application
Selection Property
Validation Focus
Occupational exposure monitoring
Urinary biomarker specificity
TEAO degradation product profile
Epoxidation phase-transfer
Interfacial substrate availability
N-oxide surfactant-like character
Controlled oxygen-atom transfer
Rate moderation via low nucleophilicity
Kinetic differentiation from pyridine N-oxides
N-oxide reductase enzyme assays
N-dealkylation to acetaldehyde
Acetaldehyde detection verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethylamine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.